5-benzyl-3-bromo-2-hydroxybenzaldehyde
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Overview
Description
5-Benzyl-3-bromo-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C14H11BrO2 It is a derivative of benzaldehyde, featuring a bromine atom at the third position, a hydroxyl group at the second position, and a benzyl group at the fifth position on the benzene ring
Mechanism of Action
Target of Action
Based on its structural similarity to other benzaldehyde derivatives, it may interact with various enzymes and receptors in the body .
Mode of Action
Benzaldehyde derivatives are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets .
Biochemical Pathways
Benzaldehyde derivatives are known to participate in various biochemical reactions, including those involving free radicals and nucleophilic substitutions . These reactions can affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
Based on its structural similarity to other benzaldehyde derivatives, it may exert various biological effects, potentially influencing cellular processes such as signal transduction, enzyme activity, and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-benzyl-3-bromo-2-hydroxybenzaldehyde. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and reactivity . Furthermore, the compound should be stored in a sealed container in a cool, dry place, with good ventilation or exhaust .
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, such as 5-Benzyl-3-Bromo-2-Hydroxybenzaldehyde, typically react via an SN1 or SN2 pathway, depending on the degree of substitution at the benzylic position
Molecular Mechanism
It is known that the compound can undergo free radical reactions, such as those initiated by N-bromosuccinimide (NBS)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyl-3-bromo-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the bromination of 5-benzyl-2-hydroxybenzaldehyde. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-benzyl-3-bromo-2-hydroxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: 5-benzyl-3-bromo-2-hydroxybenzoic acid.
Reduction: 5-benzyl-3-bromo-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Benzyl-3-bromo-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and ligands for coordination chemistry .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, fragrances, and other specialty chemicals.
Comparison with Similar Compounds
- 5-Benzyl-2-hydroxybenzaldehyde
- 5-Bromo-2-hydroxybenzaldehyde
- 3-Bromo-4-hydroxybenzaldehyde
- 2-Bromo-5-hydroxybenzaldehyde
Comparison: 5-Benzyl-3-bromo-2-hydroxybenzaldehyde is unique due to the presence of both a benzyl group and a bromine atom on the benzene ring. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the benzyl group can enhance lipophilicity, while the bromine atom can increase the compound’s electrophilicity, making it more reactive in substitution reactions .
Properties
IUPAC Name |
5-benzyl-3-bromo-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-8-11(7-12(9-16)14(13)17)6-10-4-2-1-3-5-10/h1-5,7-9,17H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBRAWHUGVXENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)Br)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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